molecular formula C16H14FN5O2 B2933980 5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950248-80-3

5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2933980
CAS RN: 950248-80-3
M. Wt: 327.319
InChI Key: GJFVQLWCHHTUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is a triazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Antimicrobial Activities Compounds structurally related to "5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide" have been synthesized and tested for their antimicrobial properties. For example, the synthesis of triazole derivatives and their evaluation against various microorganisms revealed that some of these compounds exhibit significant antimicrobial activities. Such studies highlight the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Peptidomimetics and Biologically Active Compounds The utility of triazole compounds in the synthesis of peptidomimetics and biologically active molecules has been demonstrated. Specifically, the preparation of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives has been explored for creating collections of compounds with potential biological activities, including inhibitors of HSP90, indicating the role of triazoles in drug discovery and development (Ferrini et al., 2015).

Synthesis and Characterization of Novel Derivatives Research has focused on synthesizing and characterizing new triazole derivatives with potential cytotoxic activities against cancer cells. The development of such compounds underscores the importance of triazoles in medicinal chemistry, offering pathways for the creation of novel anticancer agents (Hassan et al., 2014).

Catalyst and Solvent-Free Synthesis Innovative synthetic approaches have been developed for triazole compounds, emphasizing catalyst- and solvent-free conditions. These methodologies not only streamline the synthesis of triazoles but also contribute to greener chemical processes, highlighting the compound's role in advancing sustainable chemistry practices (Moreno-Fuquen et al., 2019).

Antitumor Activity The exploration of triazole derivatives for their antitumor activities has led to the synthesis of compounds with promising inhibitory effects on cancer cell proliferation. Such studies illustrate the potential of triazole-based compounds in oncology, offering new avenues for cancer treatment (Hao et al., 2017).

properties

IUPAC Name

5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-24-13-8-4-11(5-9-13)19-16(23)14-15(18)22(21-20-14)12-6-2-10(17)3-7-12/h2-9H,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFVQLWCHHTUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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